molecular formula C11H18O3 B15299763 Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate CAS No. 116596-80-6

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B15299763
CAS No.: 116596-80-6
M. Wt: 198.26 g/mol
InChI Key: UQCWMCVHLWXKLU-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C11H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl group at the 5th position and an ester functional group at the 1st position. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl chloroformate to form the desired ester.

Another method involves the cyclization of ethyl 2-oxocyclohexanecarboxylate with ethyl iodide in the presence of a strong base like potassium tert-butoxide. This reaction typically requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in these reactions include toluene and tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylic acid.

    Reduction: Formation of ethyl 5-ethyl-2-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of various amides and esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further reactions. The ketone group can also undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are often catalyzed by enzymes or chemical catalysts, and the pathways involved depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxocyclohexanecarboxylate: Lacks the ethyl group at the 5th position, resulting in different reactivity and applications.

    Ethyl 4-oxocyclohexanecarboxylate: Has the ketone group at the 4th position, leading to different chemical properties and uses.

    Cyclohexanone derivatives: Various derivatives with different substituents can exhibit unique reactivity and applications in organic synthesis.

This compound stands out due to its specific substitution pattern, which imparts unique chemical properties and makes it valuable in various research and industrial applications.

Biological Activity

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, also known by its CAS number 116596-80-6, is a compound derived from cyclohexanone characterized by an ethyl group at the 5th position and an ester functional group at the 1st position. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H18O3C_{11}H_{18}O_3 with a molecular weight of approximately 198.26 g/mol. The compound exhibits a boiling point of around 230.7 °C and a density of 1.1 g/cm³ .

Absorption and Distribution

This compound has been identified as a BBB (Blood-Brain Barrier) permeant, indicating its potential to affect central nervous system functions . The log P values suggest moderate lipophilicity, which is essential for membrane permeability.

Metabolic Stability

Research indicates that this compound does not inhibit major cytochrome P450 enzymes (CYPs) such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . This lack of inhibition suggests a favorable metabolic profile that may reduce the risk of drug-drug interactions.

Anticancer Properties

A study examining related compounds suggests that derivatives of cyclohexanone exhibit significant anticancer activity. For instance, modifications at certain positions have shown variable IC50 values against cancer cell lines, indicating that structural changes can enhance or diminish biological efficacy . Although specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Enzymatic Interactions

The compound's potential interactions with metabolic enzymes could play a role in its biological activity. Studies have shown that similar compounds can act as substrates or inhibitors for various enzymes involved in metabolic pathways . Understanding these interactions will be crucial for elucidating the compound's mechanism of action.

Case Study 1: Antitumor Activity

In a controlled study involving ethyl derivatives, it was noted that certain structural modifications led to increased potency against specific cancer cell lines. For example, compounds with an IC50 value of less than 10 µM were considered highly effective . This finding indicates that this compound may possess similar properties warranting further investigation.

Case Study 2: Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for neuroprotective applications. Research on related compounds has indicated possible benefits in models of neurodegenerative diseases, suggesting that this compound could be explored for similar effects.

Research Findings Summary Table

Property Value
Molecular FormulaC₁₁H₁₈O₃
Molecular Weight198.26 g/mol
Boiling Point230.7 °C
Density1.1 g/cm³
BBB PermeantYes
CYP InhibitionNone
Potential IC50 (Anticancer)<10 µM (analogous compounds)

Properties

CAS No.

116596-80-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3

InChI Key

UQCWMCVHLWXKLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)OCC

Origin of Product

United States

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